N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-12-8-9-14(15(10-12)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWXNNFBZPHOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,4-dimethoxyaniline with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves the reaction of glycine derivatives with sulfonyl chlorides in the presence of bases. Key steps include:
- Formation of Intermediate : Reaction of 2,4-dimethoxyaniline with phenylsulfonyl chloride.
- Coupling Reaction : The intermediate is reacted with glycine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Medicinal Chemistry
N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce pro-inflammatory cytokine levels in models of inflammation, indicating its potential for treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that it can induce apoptosis in cancer cell lines while sparing normal cells. Its mechanism may involve inhibition of specific enzymes related to cancer progression.
The compound exhibits several biological activities:
- Enzyme Inhibition : It has been investigated as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In vitro assays demonstrated significant inhibitory effects compared to other derivatives.
- Antimicrobial Activity : The compound has shown antimicrobial properties against various bacterial strains. For example, it demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Chemistry and Material Science
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing specialty chemicals with unique properties.
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in an animal model of neurodegeneration. Results indicated a reduction in neuronal cell death and improved behavioral outcomes compared to controls.
Anti-inflammatory Properties
In another investigation, the compound was tested in lipopolysaccharide (LPS)-induced inflammation models. The findings suggested that it significantly reduced levels of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.
Research Findings
Recent studies have highlighted the compound's potential across various therapeutic areas:
- Cancer Research : Investigations into its effects on different cancer cell lines have shown promising results in inducing cell death selectively.
- Diabetes Management : Preliminary studies suggest improvements in insulin sensitivity and glucose uptake in muscle cells.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences among analogs arise from substituent variations on the phenyl rings and the glycine backbone. Below is a comparative analysis:
Key Observations:
- Substituent Position : 2,4-Dimethoxy (target compound) vs. 3,4-dimethoxy () alters steric hindrance and electronic distribution. The 2,4 configuration may reduce steric clashes compared to 3,4-substitution .
- Electron Effects : Chlorine () and methoxy groups exhibit opposing electronic effects—Cl withdraws electrons, while methoxy donates electrons, influencing reactivity and binding affinity.
Pharmacological and Therapeutic Potential
While direct data on the target compound is lacking, analogs suggest broad applications:
Biological Activity
N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine, also known by its CAS number 418806-86-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a glycine backbone with two substituents: a 2,4-dimethoxyphenyl group and a phenylsulfonyl group. The presence of these functional groups is significant for its biological activity.
The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with glycine receptors and transporters, which are critical in neurotransmission and modulation of pain pathways.
1. Glycine Transporter Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of glycine transporter type-2 (GlyT-2). GlyT-2 inhibitors are of interest for their potential to treat neuropathic pain and other central nervous system disorders. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on GlyT-2, leading to increased glycine levels in synaptic clefts and enhanced inhibitory neurotransmission .
2. Antitumor Activity
Studies have shown that compounds with sulfonamide groups exhibit promising antitumor activity. The phenylsulfonyl moiety may enhance the compound's ability to interfere with cancer cell proliferation. For example, related compounds have been evaluated for their antiproliferative effects against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| El-Messery et al. (2021) | Identified novel analogs with enhanced antitumor properties | In vitro assays on cancer cell lines |
| Zhang et al. (2021) | Reported selective action against glioblastoma cells | Cytotoxicity assays |
| Kim et al. (2023) | Explored pharmacokinetics and efficacy in vivo | Mouse models for tumor growth inhibition |
The above studies highlight the compound's potential therapeutic applications in oncology and pain management.
Applications in Medicinal Chemistry
Given its biological activities, this compound may serve as a lead compound for the development of new therapeutics targeting neurological disorders and cancer. Its ability to modulate glycine levels positions it as a candidate for further exploration in pain management therapies.
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of glycine. A plausible route includes:
- Sulfonylation : React glycine with phenylsulfonyl chloride under basic conditions (e.g., NaOH) to form N-phenylsulfonyl glycine.
- Methoxylation : Introduce the 2,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. For example, use a Buchwald-Hartwig amination with a pre-functionalized 2,4-dimethoxyphenyl bromide .
- Protecting groups : Employ tert-butyl or methyl esters to protect the carboxylic acid during reactions, followed by deprotection using acidic hydrolysis (e.g., TFA) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl, and glycine backbone protons.
- HPLC-MS : Validate purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation (e.g., [M+H]+ at m/z 395) .
- Elemental analysis : Verify C, H, N, and S content to ensure stoichiometric consistency .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and methoxy groups .
- Stability : Store at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide bond. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .
Advanced Research Questions
Q. How can researchers address low yields in the sulfonylation step during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimize reaction conditions : Use a large excess of phenylsulfonyl chloride (1.5–2.0 eq) in anhydrous THF at 0°C to suppress hydrolysis.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the glycine amine .
- Workup modifications : Extract unreacted starting materials with ethyl acetate and use silica gel chromatography for purification .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-rich regions (e.g., methoxy groups) and potential sites for electrophilic attack.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies. Software like AutoDock Vina can predict binding affinities .
Q. How can conflicting solubility data from different sources be resolved experimentally?
- Reproducibility tests : Perform solubility assays in multiple solvents (water, DMSO, ethanol) under controlled temperatures (25°C vs. 37°C).
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
- Cross-validate with literature : Compare results with structurally analogous compounds, such as N-(phenylsulfonyl)glycine derivatives .
Q. What strategies are recommended for evaluating the compound’s pharmacological activity in vitro?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radiolabel the compound (e.g., ) and measure affinity for G-protein-coupled receptors (GPCRs) via scintillation counting .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
- Byproduct management : Monitor for di-sulfonylated byproducts via LC-MS and optimize stoichiometry to minimize their formation .
Methodological Considerations
- Safety protocols : Always handle under a fume hood due to potential respiratory irritation from sulfonyl chlorides. Use PPE (gloves, lab coat) as specified in safety data sheets .
- Data reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor variations can significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
